molecular formula C19H22IN5O B11066998 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]acetamide

2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B11066998
M. Wt: 463.3 g/mol
InChI Key: JOKHMUBYCBSVHX-UHFFFAOYSA-N
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Description

2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]acetamide is a complex organic compound featuring a pyrazole ring substituted with iodine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the iodination of 3,5-dimethylpyrazole to form 4-iodo-3,5-dimethylpyrazole. This intermediate is then reacted with acetic anhydride to introduce the acetamide group. The final step involves the coupling of this intermediate with 3-methyl-1-(3-methylbenzyl)-1H-pyrazole-5-amine under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The pyrazole rings can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with a cyano group would yield a cyano-substituted pyrazole derivative .

Scientific Research Applications

2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets. The iodine and methyl groups on the pyrazole ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]acetamide is unique due to its specific combination of iodine and methyl substitutions on the pyrazole ring, coupled with the acetamide linkage. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

Molecular Formula

C19H22IN5O

Molecular Weight

463.3 g/mol

IUPAC Name

2-(4-iodo-3,5-dimethylpyrazol-1-yl)-N-[5-methyl-2-[(3-methylphenyl)methyl]pyrazol-3-yl]acetamide

InChI

InChI=1S/C19H22IN5O/c1-12-6-5-7-16(8-12)10-25-17(9-13(2)22-25)21-18(26)11-24-15(4)19(20)14(3)23-24/h5-9H,10-11H2,1-4H3,(H,21,26)

InChI Key

JOKHMUBYCBSVHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=CC(=N2)C)NC(=O)CN3C(=C(C(=N3)C)I)C

Origin of Product

United States

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